Cabotegravir

Description

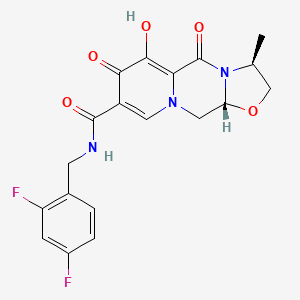

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10-hydroxy-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O5/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27)/t9-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWSTNLSLKSJPK-LKFCYVNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146982 | |

| Record name | GSK-1265744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051375-10-0 | |

| Record name | Cabotegravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051375-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabotegravir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cabotegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-1265744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S, 11AR)-N-[(2,4-DIFLUOROPHENYL) METHYL] - 6- HYDROXY-3-METHYL-5,7-DIOXO-2,3,5,7,11,11A- HEXADROOXAZOLO[3,2-A] PYRIDO[1,2-D]PYRAZINE-8-CARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CABOTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH0132Z1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Cabotegravir and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for the HIV integrase inhibitor cabotegravir and its analogues. The following sections provide a comprehensive overview of various synthetic strategies, detailed experimental protocols, and comparative data to support researchers and professionals in the field of drug development.

Core Synthesis of this compound

The synthesis of this compound has evolved from initial multi-step batch processes to more streamlined and efficient methods, including a notable three-step synthesis and flow chemistry approaches. A central component in many of these syntheses is the key intermediate, 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid .

Initial ViiV Healthcare Synthesis

The initial route developed by ViiV Healthcare involves a multi-step process. A key feature of this pathway is the late-stage introduction of the difluorobenzyl group.

Diagram: Initial this compound Synthesis Pathway

Caption: Initial multi-step synthesis of this compound.

Experimental Protocols:

-

Step 1: Formation of Enamine Intermediate: Methyl 4-methoxyacetoacetate is reacted with dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding enamine.

-

Step 2: Formation of Pyridone Intermediate: The enamine intermediate is then reacted with aminoacetaldehyde dimethyl acetal.

-

Step 3: Cyclization to Key Carboxylic Acid Intermediate: The resulting product is cyclized with dimethyl oxalate in the presence of a base like lithium methoxide (LiOMe) to form the pyridone carboxylic acid intermediate.[1]

-

Step 4: Hydrolysis to Aldehyde: The acetal protecting group of the key intermediate is hydrolyzed using a mixture of acetic acid (HOAc) and methanesulfonic acid (MeSO3H) in acetonitrile (CH3CN) to give the aldehyde.[1]

-

Step 5: Formation of the Fused Tricyclic Intermediate: The aldehyde is treated with (S)-2-aminopropan-1-ol to form the fused tricyclic core of this compound.[1]

-

Step 6: Amide Coupling: The carboxylic acid is then coupled with 2,4-difluorobenzylamine to form the penultimate intermediate.

-

Step 7: Demethylation: The final step involves demethylation of the methoxy group on the pyridone ring using a Lewis acid such as magnesium bromide (MgBr2) to yield this compound.[1]

Optimized Three-Step Synthesis

A more efficient, continuous three-step synthetic strategy has been developed to improve yield and reduce costs.[2] This approach is more practical for large-scale industrial production.

Diagram: Three-Step this compound Synthesis

Caption: Optimized three-step synthesis of this compound.

Experimental Protocols:

-

Step 1: Synthesis of 1-[2,2-bis(methoxy)ethyl]-5-(methoxy)-6-[(methoxy)-carbonyl]- 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid (4):

-

Methyl 4-methoxyacetoacetate (16 mL, 123.6 mmol) and N,N-dimethylformamide dimethylacetal (DMF-DMA, 19.2 mL, 144.52 mmol) are stirred at room temperature for 1.5 hours.

-

This mixture is then subjected to a multi-component reaction to yield the key intermediate 4 with an optimized yield of up to 65%.[2]

-

-

Step 2: Formation of this compound Intermediate (6a):

-

Acetal 4 (1 g, 3.2 mmol) is dissolved in 50 mL of CH3CN.

-

Acetic acid (1 mL), methanesulfonic acid (0.3 mL, 5.7 mmol), and L-alaninol (0.4 mL, 9.4 mmol) in 50 mL of CH3CN are added at room temperature.

-

The mixture is refluxed for 30 hours.

-

After workup, the intermediate 6a is obtained.

-

-

Step 3: Amidation and Demethylation to this compound:

-

Compound 6a (2 g, 6.8 mmol) is dissolved in 100 mL of CH3CN.

-

EDCI (3.87 g, 20.2 mmol), DMAP (334 mg, 2.7 mmol), and 2,4-difluorobenzylamine (1 mL, 8.2 mmol) are added.

-

The mixture is heated to 80°C for 2 hours.

-

LiBr (1 g, 12 mmol) is then added, and the reaction continues for 4 hours.

-

The product, this compound, is collected by filtration with a yield of 90%.[2]

-

Quantitative Data Summary for this compound Synthesis

| Step | Reagents and Conditions | Yield | Reference |

| Three-Step Synthesis | |||

| Synthesis of Key Intermediate (4) | Multi-component reaction | ~65% | [2] |

| Formation of Tricyclic Intermediate (6a) | HOAc, CH3SO3H, L-alaninol, CH3CN, reflux, 30h | - | [2] |

| Amidation and Demethylation to this compound | EDCI, DMAP, 2,4-difluorobenzylamine, LiBr, CH3CN, 80°C, 4h | 90% | [2] |

Synthesis of this compound Analogues

The core structure of this compound has been modified to explore new biological activities. A notable class of analogues involves the introduction of a 1,2,3-triazole moiety.

Synthesis of 1,2,3-Triazole Bearing this compound Derivatives

This synthetic pathway utilizes a key carboxylic acid intermediate derived from this compound's synthesis, which is then coupled with a substituted acetylene to form a precursor for the triazole ring formation.

Diagram: Synthesis of 1,2,3-Triazole Analogues

Caption: Synthesis of this compound-1,2,3-triazole analogues.

Experimental Protocols:

-

Synthesis of (3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid (7):

-

1-(2,2-dimethoxyethyl)-1,4-dihydro-3-methoxy-4-oxo-2,5-pyridinedicarboxylic acid-2-methyl ester (30 g) is added to 150 mL of anhydrous formic acid at 65°C under argon for 3 hours.

-

After removal of formic acid, the crude product is reacted with (S)-3-aminopropan-1-ol in acetonitrile at 82°C for 5 hours to yield compound 7 .[3]

-

-

General synthetic procedure for compound 8:

-

Compound 7 (3 g, 0.01 mol), 3-aminophenylacetylene (2.35 g, 0.02 mol), HATU (7.6 g, 0.02 mol), and DIPEA (6.2 g, 0.04 mol) are stirred in 200 mL of DMF at room temperature under nitrogen for 24 hours.

-

After workup, the solid compound 8 is obtained.[4]

-

-

General synthetic procedure for 1,2,3-triazole analogues (KJ1–KJ19):

-

Compound 8 (0.2 g, 0.5 mmol) and a substituted azide (0.6 mmol) are dissolved in a mixture of THF and water (4:1, 10 mL).

-

A solution of CuSO4·5H2O (0.12 g, 0.5 mmol) in water (1 mL) and a solution of sodium ascorbate (0.2 g, 1 mmol) in water (1 mL) are added.

-

The reaction is stirred at room temperature for 12 hours.

-

After extraction and purification, the final 1,2,3-triazole derivatives are obtained.[4]

-

Quantitative Data for Selected 1,2,3-Triazole Analogues

A series of 19 this compound derivatives bearing 1,2,3-triazole groups were synthesized and evaluated for their anti-liver cancer activity against HepG2 cells.[3]

| Compound | IC50 (μM) against HepG2 cells | Reference |

| KJ-5 | 4.29 ± 0.10 | [3] |

| KJ-12 | 4.07 ± 0.09 | [3] |

| This compound | >50 | [3] |

This guide provides a foundational understanding of the synthetic pathways to this compound and its analogues. The detailed protocols and comparative data are intended to facilitate further research and development in this critical area of medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Design and synthesis of this compound derivatives bearing 1,2,3-triazole and evaluation of anti-liver cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design and synthesis of this compound derivatives bearing 1,2,3-triazole and evaluation of anti-liver cancer activity [frontiersin.org]

The Pharmacodynamics of Long-Acting Injectable Cabotegravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-acting injectable cabotegravir (CAB-LA) represents a significant advancement in the prevention and treatment of human immunodeficiency virus type 1 (HIV-1) infection. As a potent integrase strand transfer inhibitor (INSTI), its unique pharmacokinetic and pharmacodynamic profile allows for infrequent dosing, addressing challenges associated with adherence to daily oral antiretroviral regimens.[1][2][3] This technical guide provides an in-depth exploration of the core pharmacodynamics of CAB-LA, intended for researchers, scientists, and drug development professionals. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes.

Mechanism of Action

This compound is an integrase strand transfer inhibitor that targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[4][5][6] By binding to the active site of the integrase, this compound prevents the strand transfer step of viral DNA integration into the host cell's genome.[5][6] This action effectively halts the HIV replication cycle, preventing the establishment of chronic infection and the production of new viral particles.[6]

The molecular mechanism of action involves the chelation of divalent metal ions in the active site of the HIV integrase enzyme. This interaction blocks the catalytic activity of the enzyme, thereby preventing the covalent linkage of the reverse-transcribed viral DNA into the host chromosome.

Quantitative Pharmacodynamic Data

The antiviral activity and distribution of this compound have been quantified in numerous in vitro and in vivo studies. This section presents a summary of this data in tabular format for ease of comparison.

In Vitro Antiviral Activity

The potency of this compound against various HIV strains is a critical determinant of its clinical efficacy. The following table summarizes key in vitro activity parameters.

| Parameter | Virus/Cells | Value | Reference |

| IC50 | Wild-type HIV-1 in PBMCs | 0.2 nM | [7] |

| EC50 | Wild-type HIV-1 Clade B | 0.25 nM | [8] |

| EC50 | HIV-2 Isolates (Group A) | 0.92 - 2.7 nM | [9] |

| EC50 | HIV-2 Isolates (Group B) | 0.20 - 1.3 nM | [9] |

| Protein-Adjusted IC90 (PA-IC90) | Wild-type HIV-1 | 166 ng/mL | [7][10] |

| 4 x PA-IC90 | Wild-type HIV-1 | 664 ng/mL | [11][12] |

Protein Binding

This compound is highly bound to plasma proteins, which influences its distribution and availability to target tissues.

| Parameter | Value | Reference |

| Plasma Protein Binding | >99.8% | [8][13] |

Tissue Distribution of Long-Acting Injectable this compound

Understanding the concentration of this compound in relevant anatomical compartments is crucial for its use in both treatment and pre-exposure prophylaxis (PrEP). The following tables summarize the tissue-to-plasma concentration ratios and pharmacokinetic parameters in various tissues following intramuscular injection of CAB-LA.

Median Tissue-to-Plasma Concentration Ratios

| Tissue Type | CAB LA 600 mg | CAB oral 30 mg | Reference |

| Cervical | 0.14 | 0.18 (0.11-0.25) | [14] |

| Vaginal | 0.16 | 0.14 (0.03-0.18) | [14] |

| Cervicovaginal Fluid | 0.08 (0.01-0.44) | 0.13 (0.02-0.36) | [14] |

| Rectal | 0.09 | 0.10 (0.07-0.17) | [14] |

| Rectal Fluid | 0.32 | 0.45 (0.15-10.40) | [14] |

Pharmacokinetic Parameters in Plasma and Tissues After a Single 600 mg IM Injection of CAB-LA

| Parameter | Plasma (n=15) | Cervical Tissue (n=7) | Rectal Tissue (n=13) | Cervicovaginal Fluid (n=7) | Rectal Fluid (n=12) | Reference |

| Cmax (µg/mL) | 5.04 | 0.81 | 0.5 | 0.55 | 3.27 | [14] |

| Tmax (days) | 6.9 | 7.0 | 7.0 | 7.0 | 7.0 | [14] |

| AUC0-Week 4 (µgh/mL) | 2141 | 277 | 206 | 203 | 1170 | [14] |

| AUC0-Week 8 (µgh/mL) | 3214 | 365 | 287 | 282 | 1576 | [14] |

| AUC0-Week 12 (µg*h/mL) | 3639 | 350 | 324 | 381 | 1345 | [14] |

| t1/2 (days) | 19.1 | 15.14 | 23.65 | 14.83 | 12.77 | [14] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the pharmacodynamics of this compound.

Integrase Strand Transfer Assay

This in vitro assay directly measures the ability of this compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme.

Methodology:

-

Recombinant Integrase: Purified, recombinant HIV-1 integrase enzyme is used.

-

Substrates: A supercoiled plasmid DNA serves as the target DNA, and short, labeled oligonucleotides mimicking the viral DNA ends are used as the donor DNA.

-

Reaction: The integrase, donor DNA, and target DNA are incubated in a reaction buffer containing divalent cations (e.g., Mg2+ or Mn2+).

-

Inhibition: The reaction is performed in the presence of varying concentrations of this compound or a vehicle control.

-

Analysis: The reaction products are separated by agarose gel electrophoresis. Successful strand transfer results in the linearization of the supercoiled plasmid, which can be visualized and quantified. The IC50 value is determined by measuring the concentration of this compound that inhibits 50% of the strand transfer activity.[15]

Single-Cycle and Spreading Infection Assays

These cell-based assays are used to determine the effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a cellular context.

Single-Cycle Infection Assay Methodology:

-

Cell Line: A reporter cell line, such as TZM-bl cells, which express HIV-1 receptors and contain an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase), is used.

-

Virus: Replication-incompetent HIV-1 particles, pseudotyped with an envelope protein that allows for a single round of infection, are used.

-

Infection: The reporter cells are pre-incubated with varying concentrations of this compound before being infected with the single-cycle virus.

-

Analysis: After a set incubation period (e.g., 48 hours), the reporter gene expression is measured. The EC50 is the concentration of this compound that reduces reporter gene expression by 50%.

Spreading Infection Assay Methodology:

-

Cell Line: A susceptible T-cell line (e.g., MT-4 or PM1) is used.

-

Virus: Replication-competent HIV-1 is used to infect the cells.

-

Inhibition: The infection is carried out in the presence of various concentrations of this compound.

-

Analysis: Viral replication is monitored over several days by measuring markers such as p24 antigen in the culture supernatant. The EC50 is the concentration of this compound that inhibits viral replication by 50%.[9]

Alu-PCR for Measuring HIV Integration

Alu-PCR is a nested PCR technique used to specifically quantify the amount of integrated HIV-1 DNA in a sample of infected cells.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from the cells of interest.

-

First-Round PCR: A PCR is performed using a forward primer that binds to a highly repetitive human Alu element and a reverse primer that binds to the HIV-1 gag gene. This selectively amplifies the junction between an integrated provirus and the surrounding host genome.

-

Second-Round qPCR: A quantitative real-time PCR is then performed on the product of the first round, using primers and a probe specific to the HIV-1 LTR region. This allows for the precise quantification of the integrated HIV-1 DNA.[4][5][6][13]

Resistance to this compound

The emergence of drug resistance is a critical consideration for all antiretroviral agents. While this compound has a high genetic barrier to resistance, mutations in the integrase gene can confer reduced susceptibility.[16] The accumulation of multiple INSTI resistance mutations is generally required for high-level resistance to this compound.[17][18] Breakthrough infections have been observed in clinical trials of CAB-LA for PrEP, sometimes associated with the selection of INSTI resistance mutations.[17] Prompt diagnosis of HIV infection in individuals receiving CAB-LA is crucial to prevent the emergence of resistance.[17]

Conclusion

Long-acting injectable this compound exhibits a potent and durable pharmacodynamic profile, making it a valuable tool in the global effort to combat the HIV/AIDS epidemic. Its mechanism as an integrase strand transfer inhibitor, coupled with its long half-life and favorable tissue distribution, supports its use for both treatment and prevention. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for the scientific community engaged in the research and development of long-acting antiretrovirals. Continued investigation into the nuances of its pharmacodynamics, particularly in diverse populations and in the context of emerging resistance, will be essential for optimizing its clinical application.

References

- 1. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]

- 2. researchgate.net [researchgate.net]

- 3. Single-Copy Quantification of HIV-1 in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detecting HIV-1 integration by repetitive-sampling Alu-gag PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]

- 6. Quantification of Integrated HIV DNA by Repetitive-Sampling Alu-HIV PCR on the Basis of Poisson Statistics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Single Cycle Infection [bio-protocol.org]

- 8. Novel Method To Assess Antiretroviral Target Trough Concentrations Using In Vitro Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Antiviral Activity of this compound against HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mullinslab.microbiol.washington.edu [mullinslab.microbiol.washington.edu]

- 11. journals.asm.org [journals.asm.org]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of this compound and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound for the prevention of HIV-1 in women: results from HPTN 084, a phase 3, randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIV DNA Levels in Persons Who Acquired HIV in the Setting of Long-Acting this compound for HIV Prevention: Analysis of Cases from HPTN 083 and 084 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Table 11, Summary of Baseline Characteristics of the HPTN 083 and HPTN 084 Trials - this compound (Apretude) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structural Analysis of Cabotegravir's Interaction with HIV Integrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural basis of cabotegravir's binding to HIV integrase, a critical interaction for its potent antiretroviral activity. This compound, a second-generation integrase strand transfer inhibitor (INSTI), effectively blocks the integration of the viral DNA into the host genome, a crucial step in the HIV replication cycle. This document provides a comprehensive overview of the binding mechanism, quantitative interaction data, and the experimental protocols used to elucidate these details.

Mechanism of Action: Inhibiting the Intasome

This compound exerts its antiviral effect by targeting the HIV integrase enzyme within the context of the intasome, a nucleoprotein complex composed of viral integrase and the ends of the viral DNA. By binding to the active site of integrase, this compound prevents the crucial strand transfer reaction, thereby halting the viral replication process.[1][2]

The following diagram illustrates the HIV replication cycle and the specific stage of integrase inhibition by this compound.

Structural Insights into this compound Binding

As of late 2025, a high-resolution experimental structure of this compound specifically in complex with HIV-1 integrase has not been deposited in the Protein Data Bank (PDB). However, a high-resolution cryo-electron microscopy (cryo-EM) structure of the HIV-1 intasome bound to dolutegravir (DTG), a close structural analog of this compound, provides significant insights into the binding mode of this class of inhibitors. The shared carbamoyl pyridone scaffold suggests a similar binding mechanism.

The cryo-EM structure of the dolutegravir-bound HIV-1 intasome (PDB ID: 9C9M) reveals that the inhibitor binds at the catalytic core of the integrase, chelating two essential magnesium ions in the active site. This interaction displaces the 3'-hydroxyl group of the viral DNA, preventing the nucleophilic attack on the host DNA that is required for integration.

The following diagram illustrates the logical relationship of key components in the drug-target interaction.

Quantitative Analysis of this compound-Integrase Binding

The potency of this compound is quantified through various in vitro assays that measure its ability to inhibit HIV-1 replication and integrase activity. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 3 nM | Strand Transfer Assay | [3] |

| IC50 | 77.8 ± 22.4 nM | HTLV-1 Integrase Strand Transfer Assay | [1][4] |

| EC50 | 1.3 nM | HIV Replication in MT-4 cells | [3] |

| EC50 | 0.2 nM | HIV Replication in PBMCs | [3] |

| EC50 | 0.56 ± 0.26 nM | HTLV-1 Transmission in tissue culture | [1] |

Table 1: In Vitro Inhibitory Activity of this compound.

| HIV-1 Mutant | EC50 (nM) | Fold Change vs. Wild Type | Reference |

| Wild Type | 1.5 ± 0.31 | 1.0 | |

| Y143C | 1.2 ± 0.069 | 0.8 | |

| T97A + Y143C | 1.2 ± 0.75 | 0.8 | |

| E92Q + N155H | 5.9 ± 0.81 | 3.9 | |

| E138K + G140S + Q148R | 15 ± 3.1 | 10.0 |

Table 2: Antiviral Activity of this compound Against Site-Directed Mutants of HIV-1 Integrase.

Experimental Protocols

This section details the methodologies for key experiments cited in the structural and functional analysis of this compound's interaction with HIV integrase.

In Vitro Integrase Strand Transfer Assay

This assay measures the ability of this compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 73 mM PIPES pH 6.0, 175 mM NaCl, 16.7 mM MgCl2, 5.8 μM ZnCl2, 12.8 mM DTT, 0.53 μM of a pre-annealed oligonucleotide mimicking the U5 3'-processed LTR end of the viral DNA, and 1.6 μM of purified recombinant HIV-1 integrase.[1]

-

Inhibitor Incubation: The reaction mixture is incubated with varying concentrations of this compound (dissolved in DMSO) or DMSO alone (as a control) for 30 minutes at room temperature.[1]

-

Reaction Initiation: 300 ng of supercoiled plasmid DNA (e.g., pGEM-9Zf(-)) is added to initiate the strand transfer reaction. The reaction is carried out at 37°C for 30 minutes.[1]

-

Deproteinization and DNA Precipitation: The reaction is stopped, and the DNA products are deproteinized and precipitated.[1]

-

Analysis: The resulting DNA products are separated by agarose gel electrophoresis and visualized by staining with ethidium bromide. The products of concerted integration (linearized plasmid DNA) are quantified by densitometry.[1]

-

Data Analysis: The IC50 value is determined by fitting the dose-response data to a suitable model.

The following diagram outlines the workflow for the in vitro strand transfer assay.

In Vitro HIV-1 Replication Assay

This assay determines the concentration of this compound required to inhibit HIV-1 replication in cell culture (EC50).

Protocol:

-

Cell Culture: A suitable host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells (PBMCs)) is cultured under appropriate conditions.

-

Drug Treatment: The cells are treated with a range of concentrations of this compound.

-

Viral Infection: The treated cells are then infected with a known amount of HIV-1.

-

Incubation: The infected cells are incubated for a period of time to allow for viral replication.

-

Quantification of Viral Replication: Viral replication is quantified by measuring a viral marker, such as the p24 antigen in the cell culture supernatant, or by using a reporter virus (e.g., expressing luciferase or GFP).

-

Data Analysis: The EC50 value is calculated from the dose-response curve.

Cryo-Electron Microscopy (Cryo-EM) of the HIV-1 Intasome

This protocol outlines the general steps for determining the structure of the HIV-1 intasome in complex with an integrase inhibitor, based on the methodology used for the dolutegravir-bound structure.

Protocol:

-

Intasome Assembly:

-

The cleaved synaptic complex (CSC) intasome is assembled by incubating purified Sso7d-fused HIV-1 integrase (3.0 μM), a 25-bp U5 viral DNA substrate (1.0 μM), and an excess of the integrase C-terminal domain (CTD) protein (15.0 μM).[1]

-

The assembly buffer contains 20 mM HEPES (pH 7.5), 25% glycerol, 5 mM 2-mercaptoethanol, 5.0 mM MgCl2, 4.0 μM ZnCl2, 50 mM 3-(Benzyldimethyl-ammonio) propanesulfonate, 50 μM of the INSTI (e.g., dolutegravir), and 100 mM NaCl.[1]

-

The mixture is incubated at 37°C for 2 hours.[1]

-

-

Purification:

-

The assembled intasomes are purified using a HisTrap column followed by gel filtration on a Superose 6 Increase column to separate the intasomes from free proteins and aggregates.[1]

-

-

Cryo-EM Grid Preparation and Data Acquisition:

-

The purified intasome sample is applied to a glow-discharged cryo-EM grid.

-

The grid is plunge-frozen in liquid ethane.

-

Cryo-EM data is collected on a high-end transmission electron microscope.

-

-

Image Processing and 3D Reconstruction:

-

The collected movie frames are processed to correct for motion and beam-induced blurring.

-

Individual particle images are picked and subjected to 2D and 3D classification to identify homogeneous populations.

-

A high-resolution 3D reconstruction of the intasome-inhibitor complex is generated.

-

-

Model Building and Refinement:

-

An atomic model of the complex is built into the cryo-EM density map and refined.

-

The following diagram depicts the experimental workflow for cryo-EM structural determination of the HIV-1 intasome.

Conclusion

The structural and quantitative data presented in this guide provide a detailed understanding of how this compound effectively inhibits HIV-1 integrase. While a dedicated structure of the this compound-intasome complex remains to be determined, the available data from analogous structures and a wealth of in vitro studies offer a robust model for its mechanism of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antiretroviral drug development, facilitating further investigation into the nuances of integrase inhibition and the development of next-generation therapies.

References

- 1. This compound, the Long-Acting Integrase Strand Transfer Inhibitor, Potently Inhibits Human T-Cell Lymphotropic Virus Type 1 Transmission in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JMIR Public Health and Surveillance - Long-Acting Injectable this compound for HIV Preexposure Prophylaxis Among Sexual and Gender Minorities: Protocol for an Implementation Study [publichealth.jmir.org]

- 3. biorxiv.org [biorxiv.org]

- 4. In Vitro Antiviral Activity of this compound against HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Cabotegravir Metabolism: A Technical Guide to Biotransformation and Primary Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir, a potent integrase strand transfer inhibitor (INSTI), is a key antiretroviral agent for the treatment and prevention of HIV-1 infection.[1][2][3][4] Its long-acting injectable formulation has revolutionized treatment paradigms, offering a less frequent dosing schedule compared to daily oral regimens.[1][3][5] A thorough understanding of its metabolic fate is crucial for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth overview of this compound's metabolism, the identification of its primary metabolites, and the experimental protocols employed in these evaluations.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound is Phase II glucuronidation, a process that conjugates the drug with glucuronic acid to form more water-soluble compounds that are more easily excreted.[1][6][7] This biotransformation is primarily mediated by the uridine 5'-diphospho-glucuronosyltransferase (UGT) enzyme system, specifically the UGT1A1 isoform, with a minor contribution from UGT1A9.[1][6][8][9]

The metabolism of this compound results in the formation of two main metabolites:

-

M1: The major metabolite, an O-glucuronide conjugate.[6][8][10]

-

M2: A minor metabolite, identified as a glucose conjugate.[10]

This compound itself is the major circulating component in plasma.[8] It is important to note that this compound has a low potential for clinically significant drug interactions as it is not an inhibitor or inducer of cytochrome P450 (CYP) enzymes or UGTs.[1][6]

Quantitative Analysis of this compound Metabolism and Excretion

Quantitative data from various studies provide a clearer picture of the metabolic profile of this compound. The following tables summarize key findings related to enzyme contribution, pharmacokinetic parameters, and excretion routes.

Table 1: Contribution of UGT Isoforms to this compound Glucuronidation

| UGT Isoform | Contribution | Reference |

| UGT1A1 | 67% | [11][12] |

| UGT1A9 | 33% | [11][12] |

Table 2: Pharmacokinetic Parameters of Oral this compound

| Parameter | Value | Reference |

| Mean Half-life | 41 hours | [11][12] |

| Protein Binding | >99.8% | [11] |

Table 3: Excretion of an Oral Radiolabeled Dose of this compound

| Excretion Route | Percentage of Recovered Dose | Form of this compound | Reference |

| Feces | 58.5% | Unchanged Drug | [1][11] |

| Urine | 26.8% | Primarily M1 metabolite | [1][11] |

Experimental Protocols for Metabolite Identification

The identification and characterization of this compound's metabolites have been accomplished through a combination of in vitro and in vivo studies.

In Vitro Phenotyping Experiments

Objective: To identify the specific UGT enzymes responsible for this compound metabolism.

Methodology:

-

Incubation: this compound is incubated with a panel of recombinant human UGT enzymes (e.g., UGT1A1, UGT1A9, etc.) expressed in a suitable system (e.g., insect cells or bacteria).[8]

-

Cofactor Addition: The incubation mixture includes the necessary cofactor for glucuronidation, UDP-glucuronic acid (UDPGA).

-

Reaction Termination: After a specified incubation period, the reaction is stopped, typically by adding a solvent like acetonitrile or methanol.

-

Analysis: The formation of the glucuronide metabolite (M1) is monitored using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

Data Interpretation: The rate of metabolite formation in the presence of each specific UGT isoform is measured to determine the relative contribution of each enzyme to the overall metabolism.

Human Mass Balance Study

Objective: To determine the routes and extent of metabolism and excretion of this compound in humans.

Methodology:

-

Radiolabeling: A single oral dose of radiolabeled ([¹⁴C]) this compound is administered to healthy human subjects.[8]

-

Sample Collection: Urine, feces, and plasma samples are collected at various time points after dosing.[8]

-

Radioactivity Measurement: The total radioactivity in each sample is quantified using techniques like liquid scintillation counting to determine the percentage of the administered dose recovered.[8]

-

Metabolite Profiling: The collected samples (plasma, urine, and feces) are analyzed using LC-MS/MS and/or nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the parent drug and its metabolites.[8]

-

Structural Elucidation: The chemical structures of the metabolites are determined based on their mass spectral fragmentation patterns and NMR spectra.

Conclusion

The metabolism of this compound is well-characterized, with glucuronidation by UGT1A1 and UGT1A9 being the primary pathway, leading to the formation of the M1 and M2 metabolites. The parent drug is the major circulating entity, and excretion occurs through both feces (as unchanged drug) and urine (primarily as the M1 metabolite). The low potential for drug-drug interactions mediated by metabolic enzymes is a favorable characteristic of this compound. The experimental approaches outlined in this guide, including in vitro phenotyping and human mass balance studies, are standard and robust methods for elucidating the metabolic fate of new chemical entities. This comprehensive understanding of this compound's metabolism is fundamental for its safe and effective use in the clinical management of HIV-1.

References

- 1. Formulation and pharmacology of long-acting this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. youtube.com [youtube.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disposition and metabolism of this compound: a comparison of biotransformation and excretion between different species and routes of administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the effect of UGT1A1 polymorphisms on the pharmacokinetics of oral and long-acting injectable this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Drug–Drug Interactions of Long-Acting Intramuscular this compound and Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound | C19H17F2N3O5 | CID 54713659 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Cabotegravir in Plasma

These application notes provide detailed methodologies for the quantitative analysis of cabotegravir in plasma, intended for researchers, scientists, and drug development professionals. The protocols are based on established and validated analytical methods, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Introduction

This compound is a long-acting integrase strand transfer inhibitor (INSTI) approved for the treatment and prevention of HIV-1 infection.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3] This document outlines validated protocols for robust and reliable determination of this compound concentrations in plasma samples.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters of various analytical methods for this compound quantification in plasma, providing a comparative overview to aid in method selection.

| Method | Sample Preparation | Linear Range | LLOQ | Accuracy (%) | Precision (%RSD) | Reference |

| LC-MS/MS | Protein Precipitation | 25 - 10,000 ng/mL | 25 ng/mL | 94.7 - 107.5 | 2.6 - 11.2 | [4] |

| LC-MS/MS | Liquid-Liquid Extraction | 400 - 16,000 ng/mL | 400 ng/mL | Within ±15% of nominal | <15 | [1] |

| UHPLC-MS/MS | Protein Precipitation | 50 - 10,000 ng/mL | 50 ng/mL | 101 | <5.0 | [5] |

| HPLC-MS | Protein Precipitation | Not Specified | Not Specified | Not Specified | Not Specified | [6][7] |

| RP-HPLC-UV | Protein Precipitation | 2.5 - 15 µg/mL | Not Specified | Not Specified | Not Specified | [8][9] |

| RP-HPLC-UV | Not Specified | 20 - 100 µg/mL | 33.70 µg/mL | 98 - 102 | 0.50 - 1.25 | [10] |

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol describes a sensitive and specific method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

-

This compound reference standard

-

Bictegravir (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Ethyl acetate (AR grade)

-

Human plasma (blank)

2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 100 µL of Internal Standard working solution (e.g., 1 µg/mL Bictegravir in methanol).

-

Vortex for 2 minutes.

-

Add 1 mL of extraction solvent (Methanol:Ethyl Acetate, 1:4 v/v).[1]

-

Vortex for 5 minutes.

-

Centrifuge at 5000 rpm for 25 minutes.[1]

-

Transfer the supernatant organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 250 µL of the mobile phase.[1]

-

Vortex and transfer to an autosampler vial for analysis.

3. Chromatographic Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Phenomenex C18 (50 x 4.6 mm, 5 µm)[1]

-

Mobile Phase: 85:15 (v/v) mixture of Methanol and 0.1% Formic acid in water[1]

-

Flow Rate: 0.8 mL/min[1]

-

Column Temperature: 25°C[1]

-

Injection Volume: 5 µL[1]

-

Run Time: 3 minutes[1]

4. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Collision Energy: 15 eV for both this compound and IS[1]

-

Fragmentor Voltage: 115 V for this compound and 110 V for IS[1]

Protocol 2: RP-HPLC-UV Quantification of this compound in Human Plasma

This protocol outlines a method for the quantification of this compound in human plasma using reversed-phase high-performance liquid chromatography with UV detection. This method is suitable for applications where LC-MS/MS is not available.

1. Materials and Reagents

-

This compound reference standard

-

Rilpivirine (can be used as an internal standard or co-analyte)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Dihydrogen Phosphate

-

Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

-

Pipette 500 µL of human plasma into a microcentrifuge tube.

-

Add 1 mL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.

3. Chromatographic Conditions

-

HPLC System: Shimadzu LC-20AD or equivalent

-

Mobile Phase: 35:65 (v/v) mixture of Acetonitrile and 0.05M Sodium Dihydrogen Phosphate buffer (pH 5.5)[11]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C[11]

-

Injection Volume: 20 µL

Visualizations

Caption: Experimental workflows for this compound quantification in plasma.

Caption: Logical relationship for analytical method selection.

References

- 1. impactfactor.org [impactfactor.org]

- 2. sciencescholar.us [sciencescholar.us]

- 3. extranet.who.int [extranet.who.int]

- 4. Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, this compound, doravirine, and rilpivirine in people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of this compound and rilpivirine E-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.qub.ac.uk [pure.qub.ac.uk]

- 7. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and this compound in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 11. mathewsopenaccess.com [mathewsopenaccess.com]

Application Notes and Protocols for Testing Cabotegravir Susceptibility in HIV-1 Isolates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the susceptibility of Human Immunodeficiency Virus Type 1 (HIV-1) isolates to the integrase strand transfer inhibitor (INSTI), cabotegravir. The following methodologies are essential for monitoring the emergence of drug resistance, evaluating the efficacy of this compound in different viral subtypes, and guiding clinical treatment strategies.

Introduction

This compound is a potent INSTI available as a long-acting injectable formulation for both HIV-1 treatment and pre-exposure prophylaxis (PrEP). The emergence of drug resistance mutations in the HIV-1 integrase gene can compromise its efficacy. Therefore, robust and reliable methods for susceptibility testing are crucial. This document outlines two primary approaches: phenotypic assays, which measure the direct effect of the drug on viral replication, and genotypic assays, which identify resistance-associated mutations in the viral genome.

Part 1: Phenotypic Susceptibility Testing

Phenotypic assays provide a direct measure of how a virus's replication capacity is affected by an antiretroviral drug. The result is typically expressed as the concentration of the drug required to inhibit viral replication by 50% (EC50).

Key Experimental Protocol: Recombinant Virus Phenotypic Assay

This protocol describes the generation of recombinant viruses containing the integrase gene from a patient's viral isolate, followed by the assessment of their susceptibility to this compound.

Materials:

-

Cells:

-

Plasmids:

-

An HIV-1 proviral vector with the integrase gene deleted or otherwise engineered for easy cloning of a patient-derived integrase sequence.

-

Expression vector for a vesicular stomatitis virus G protein (VSV-G) or an appropriate HIV-1 envelope glycoprotein.

-

-

Reagents:

-

Patient-derived plasma or peripheral blood mononuclear cells (PBMCs)

-

Viral RNA extraction kit

-

Reverse transcriptase and PCR reagents

-

Restriction enzymes and T4 DNA ligase (for cloning)

-

Cell culture media (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent (e.g., calcium phosphate, lipofectamine)

-

This compound (analytical grade)

-

Luciferase or beta-galactosidase assay substrate, or a flow cytometer for GFP-based assays

-

P24 antigen ELISA kit

-

Methodology:

-

Viral RNA Extraction and RT-PCR:

-

Extract viral RNA from patient plasma or from the supernatant of cultured PBMCs.

-

Perform reverse transcription followed by PCR (RT-PCR) to amplify the full-length integrase coding region. Use primers specific to conserved regions flanking the integrase gene.

-

-

Generation of Recombinant Virus:

-

Clone the amplified patient-derived integrase gene into the integrase-deleted HIV-1 proviral vector.

-

Co-transfect HEK293T cells with the recombinant proviral plasmid and a VSV-G or HIV-1 envelope expression plasmid to produce infectious virus particles.[3]

-

Harvest the virus-containing supernatant 48-72 hours post-transfection and clarify by centrifugation.

-

Determine the viral titer, for example, by p24 antigen ELISA.

-

-

Drug Susceptibility Assay:

-

Seed the reporter cell line (e.g., TZM-bl) in 96-well plates.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Infect the cells with a standardized amount of the recombinant virus in the presence of the various concentrations of this compound. Include a no-drug control.

-

Incubate for 48-72 hours.

-

Measure the extent of viral replication by quantifying the reporter gene expression (e.g., luciferase activity, beta-galactosidase activity, or GFP-positive cells via flow cytometry).[1][2]

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the fold change in susceptibility by dividing the EC50 of the patient-derived virus by the EC50 of a wild-type reference virus.

-

Data Presentation: this compound Fold Change for Key Integrase Mutations

The following table summarizes the impact of common integrase resistance-associated mutations (RAMs) on this compound susceptibility, as determined by phenotypic assays. Data is presented as the mean fold change (FC) in EC50 relative to a wild-type reference virus.

| Integrase Mutation(s) | Mean EC50 Fold Change (FC) for this compound | Reference(s) |

| Single RAMs | ||

| N155H | 3.3 | [4] |

| Q148R | 3.3 - 5.0 | [4][5] |

| Double RAMs | ||

| Q148R + E138K | 9.5 | [4] |

| Q148H/R + G140A/S | 9.5 | [4] |

| L74I + Q148R | 4.4 | [5] |

| Triple RAMs | ||

| Q148K/H/R + E138A/K + G140A/C/S | 47.0 | [4] |

| E138A/G140A/G163R/Q148R | 429 - >1000 | [6] |

| E138K/G140A/S147G/Q148K | 429 - >1000 | [6] |

Note: The precise fold change can vary depending on the viral backbone and the specific assay used.

Visualization: Phenotypic Assay Workflow

References

- 1. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid phenotypic drug susceptibility assay for HIV-1 with a CCR5 expressing indicator cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Assessing phenotypic effect of integrase strand-transfer inhibitor (INSTI)-based resistance substitutions associated with failures on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Integrase Sequences from HIV-1 Subtypes A6/A1 on the In Vitro Potency of this compound or Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Cabotegravir using Liquid Chromatography-Mass Spectrometry (LC-MS)

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of cabotegravir in biological matrices using liquid chromatography-mass spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals working on the pharmacokinetic and therapeutic drug monitoring of this antiretroviral agent.

Introduction

This compound (CAB) is a potent integrase strand transfer inhibitor (INSTI) used for the treatment and prevention of HIV-1 infection.[1][2] Its long-acting injectable formulation necessitates sensitive and reliable analytical methods for pharmacokinetic studies and clinical monitoring.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique for the quantification of this compound in various biological matrices due to its high sensitivity, specificity, and speed.[1][3] This document outlines established protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with key validation parameters from various studies.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing potential interferences from the biological matrix and ensuring accurate quantification. The two most common techniques for plasma samples are protein precipitation and liquid-liquid extraction.

2.1.1. Protein Precipitation (PP)

This is a rapid and straightforward method suitable for high-throughput analysis.

-

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add a specific volume of a precipitation solvent (e.g., 200 µL of methanol or acetonitrile).[4]

-

Add the internal standard (IS) solution. Commonly used internal standards include isotopically labeled this compound ([2H3]-CAB or this compound-15N, 13C, 2H2) or another antiretroviral drug like bictegravir.[2][4][5]

-

Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

-

2.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PP, which can minimize matrix effects.

-

Protocol:

-

To 200 µL of plasma sample, add 100 µL of the internal standard solution.[2]

-

Add an appropriate extraction solvent (e.g., a mixture of methanol and ethyl acetate in a 1:4 ratio).[2][6]

-

Vortex the mixture vigorously for 2-5 minutes.

-

Centrifuge at 5000 rpm for 25 minutes to separate the aqueous and organic layers.[2]

-

Transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume of the mobile phase before injection.

-

Liquid Chromatography

-

Chromatographic Column: A reversed-phase C18 column is typically used for the separation of this compound.[2][6] Common column dimensions are 50 x 4.6 mm with a particle size of 5.0 µm.[2][6]

-

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component and an organic solvent.

-

Elution: Isocratic elution is commonly employed, with a typical mobile phase composition of 85:15 (v/v) methanol and 0.1% formic acid in water.[2][6]

-

Flow Rate: A flow rate of 0.5 to 0.8 mL/min is generally used.[2][4]

-

Column Temperature: The column is typically maintained at a constant temperature, for instance, 25°C or 40°C.[2][4]

-

Injection Volume: A small volume, typically 5.0 µL, of the prepared sample is injected.[2]

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard for this compound analysis.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]

-

MRM Transitions:

-

This compound: The precursor ion is typically monitored at m/z 406.12, with a common product ion at m/z 142.04 or 263.1.[2][5][6]

-

Internal Standard (Bictegravir): A common transition is m/z 450.12 → 160.03.[2][6]

-

Internal Standard (this compound-15N, 13C, 2H2): A transition of m/z 410.0 → 263.1 has been reported.[5]

-

-

Instrument Parameters: Specific parameters such as capillary voltage (e.g., 3.0 kV), source temperature (e.g., 450-500°C), and collision energy (e.g., 15-35 eV) should be optimized for the specific instrument being used.[2][5]

Data Presentation

The following tables summarize the quantitative data from various validated LC-MS/MS methods for this compound analysis.

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Method 1 | Method 2 | Method 3 |

| Matrix | Human Plasma | Human Plasma | Rat Plasma |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |

| LC Column | HSS T3 | Phenomenex C18 (50x4.6mm, 5µm) | Not Specified |

| Mobile Phase | 0.1% Formic Acid in Water/Acetonitrile | 0.1% Formic Acid in Water/Methanol | Not Specified |

| Flow Rate | 0.5 mL/min | 0.8 mL/min | Not Specified |

| Run Time | 3.0 min | 3.0 min | Not Specified |

| Ionization Mode | ESI+ | ESI+ | ESI+ |

| This compound MRM (m/z) | Not Specified | 406.12 → 142.04 | Not Specified |

| Internal Standard | [2H3]-CAB | Bictegravir | Not Specified |

| IS MRM (m/z) | Not Specified | 450.12 → 160.03 | Not Specified |

| Reference | [4] | [2][6] | [3] |

Table 2: Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Matrix | Human Plasma | Human Plasma | Rat Plasma | Dried Blood Spots |

| Linearity Range | 0.05 - 10.0 mg/L | 400 - 16000 ng/mL | 0.05 - 1000 µg/mL | 25 - 20,000 ng/mL |

| Correlation Coefficient (r²) | Not Specified | > 0.9998 | > 0.9997 | Not Specified |

| Intra-day Precision (%RSD) | < 5.0% | 2.54 - 5.21% | < 15% | Acceptable |

| Inter-day Precision (%RSD) | < 5.0% | 2.54 - 5.21% | < 15% | Acceptable |

| Intra-day Accuracy (%) | 101% | Not Specified | < 15% | Acceptable |

| Inter-day Accuracy (%) | 101% | Not Specified | < 15% | Acceptable |

| Extraction Recovery (%) | 99% | 94.27 - 102.85% | Not Specified | Not Specified |

| Reference | [4] | [2][6] | [3] | [8][9] |

Visualizations

The following diagrams illustrate the experimental workflow and key validation concepts for the LC-MS analysis of this compound.

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Caption: Key parameters for LC-MS method validation.

References

- 1. Development and validation of a multiplex UHPLC‐MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, this compound, doravirine, and rilpivirine in people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. A selective, sensitive and fast LC-MS/MS method for this compound quantification in rat plasma and pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development, validation and clinical implementation of a UPLC-MS/MS bioanalytical method for simultaneous quantification of this compound and rilpivirine E-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Liquid Chromatographic-Tandem Mass Spectrometric Assay for the Quantification of this compound and Rilpivirine from Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. impactfactor.org [impactfactor.org]

- 8. Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of this compound and rilpivirine from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Notes & Protocols: Experimental Design for Studying Cabotegravir Tissue Distribution

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for designing and executing preclinical studies to evaluate the tissue distribution of Cabotegravir, a long-acting integrase strand transfer inhibitor (INSTI) for HIV treatment and prevention.

Introduction

This compound (CAB) is a potent HIV-1 integrase inhibitor formulated for both daily oral administration and as a long-acting injectable nanosuspension.[1] Its long-acting formulation, administered monthly or bi-monthly, offers a significant advantage for treatment adherence and pre-exposure prophylaxis (PrEP).[1][2] Understanding the distribution and concentration of this compound in various tissues, particularly those relevant to HIV transmission and viral reservoirs, is critical for optimizing dosing strategies and ensuring efficacy.[1][3] This document outlines the experimental design, detailed protocols, and data handling for conducting pharmacokinetic studies of this compound in animal models.

Mechanism of Action

This compound targets the HIV-1 integrase enzyme, which is essential for the viral replication cycle.[4] By binding to the active site of the integrase, this compound blocks the strand transfer step, preventing the integration of viral DNA into the host cell's genome.[2][4] This action effectively halts viral replication and reduces the viral load.[4]

Caption: this compound's mechanism of action, blocking HIV integrase.

Experimental Design & Workflow

A typical preclinical study to determine this compound's tissue distribution involves administering the drug to an appropriate animal model, followed by sample collection at various time points. Tissues are then processed to extract the drug, which is quantified using a validated bioanalytical method like LC-MS/MS.

Caption: General workflow for a tissue distribution study.

Detailed Experimental Protocols

Protocol 1: Animal Study Design

-

Animal Model Selection: Sprague Dawley rats or BALB/c mice are commonly used models for pharmacokinetic studies.[5][6] Non-human primates like rhesus macaques can also be used for studies requiring closer human physiological relevance.[7]

-

Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.[6]

-

Grouping and Dosing:

-

Divide animals into groups, with each group representing a specific time point for sample collection (e.g., Day 1, 7, 14, 28, 56, 90). A typical group size is n=3-6 animals.[6]

-

Administer a single dose of long-acting this compound (e.g., intramuscular injection). The dose should be selected to yield plasma concentrations similar to those observed in humans.[8]

-

Include a control group receiving a vehicle injection.

-

-

Sample Collection Schedule: At each designated time point, euthanize one group of animals. Collect blood (for plasma) via cardiac puncture and harvest tissues of interest.

-

Tissues of Interest: Key tissues include the liver, spleen, kidneys, lymph nodes, and tissues relevant to HIV transmission such as vaginal, cervical, and rectal tissues.[5][6]

Protocol 2: Tissue Sample Collection and Homogenization

-

Tissue Harvesting: Immediately after euthanasia, excise the desired tissues. Rinse gently with ice-cold phosphate-buffered saline (PBS) to remove excess blood. Blot dry with filter paper.

-

Weighing and Storage: Weigh each tissue sample accurately. If not homogenized immediately, flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis.

-

Homogenization Buffer: Prepare a lysis/homogenization buffer. A recommended buffer is 50 mM Tris-HCl with 2 mM EDTA, pH 7.4. Protease inhibitors can be added to prevent protein degradation.

-

Homogenization Procedure:

-

Add the weighed tissue to a pre-chilled tube containing a specific volume of homogenization buffer (e.g., a 1:9 tissue-to-buffer weight/volume ratio).

-

Homogenize the tissue using a mechanical homogenizer (e.g., Potter-Elvehjem homogenizer or a rotor-stator "tissuemizer") on ice to prevent sample degradation.[9]

-

Continue until no visible tissue fragments remain, resulting in a uniform suspension (homogenate).

-

-

Homogenate Processing: Centrifuge the homogenate (e.g., 13,000 xg for 2 minutes) to pellet cellular debris. Collect the supernatant for drug extraction.

Protocol 3: this compound Extraction from Tissue Homogenate

A simple protein precipitation method is effective for extracting this compound from tissue homogenates and plasma.[5][10]

-

Sample Preparation: Aliquot a known volume (e.g., 100 µL) of tissue homogenate supernatant or plasma into a clean microcentrifuge tube.

-

Addition of Internal Standard (IS): Spike the sample with a small volume of an appropriate internal standard (e.g., Bictegravir) to control for extraction efficiency and instrument variability.[11]

-

Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the sample (e.g., 300 µL of acetonitrile for 100 µL of homogenate).[5][10] Acetonitrile acts to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing. Centrifuge at high speed (e.g., 12,000-14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[10]

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains this compound and the IS, to a new tube or a 96-well plate for LC-MS/MS analysis.[10]

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the sample, potentially increasing sensitivity.

Protocol 4: LC-MS/MS Quantification of this compound

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is required.[5][11]

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., Apex Scientific Inertsil ODS-3, 4.6 mm × 250 mm, 5 µm) is suitable.[5]

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 81:19, v/v) can be used.[5][12]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[12]

-

Column Temperature: Maintain the column at 40°C.[5]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization in Positive Ion Mode (ESI+).[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[13]

-

MRM Transitions: Monitor specific precursor-to-product ion transitions. For this compound, this is approximately m/z 406.3 → 142.05.[5][11] The transition for the internal standard will also be monitored.

-

-

Calibration and Quantification:

-

Prepare calibration standards by spiking blank tissue homogenate with known concentrations of this compound.

-

Process these standards alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration.

-

Determine the concentration of this compound in the study samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison across different tissues and time points.

Table 1: Example Pharmacokinetic Parameters of Long-Acting this compound in Plasma (Note: Data are illustrative and compiled from various sources for reference)

| Parameter | Value | Species | Study Reference |

| Tmax (Time to Max Concentration) | ~7 days (166 hours) | Human | [14] |

| Cmax (Max Concentration) | 3.38 µg/mL | Human | [14] |

| Apparent Half-life (t½) | 21-54 days | Human | [1][15] |

| AUC (Area Under the Curve) | 3,948 hr*µg/mL | Human | [14] |

Table 2: Example this compound Tissue-to-Plasma Concentration Ratios (Note: Ratios can vary based on time post-dose and species. Data are illustrative.)

| Tissue | Median Tissue-to-Plasma Ratio | Species | Study Reference |

| Rectal Tissue | 0.08 - 0.16 | Human | [16] |

| Rectal Fluid | 0.32 | Human | [16] |

| Vaginal Tissue | 0.08 - 0.28 | Human, Macaque | [3][16] |

| Cervical Tissue | 0.08 - 0.28 | Human, Macaque | [3][16] |

| Lymph Nodes | Variable (detection confirmed) | Rat | [5] |

| Liver, Kidneys, Spleen | Variable (detection confirmed) | Rat | [5] |

Ethical Considerations

All animal experiments must be conducted in accordance with ethical guidelines and regulations to ensure animal welfare.

-

The 3Rs Principle: All study designs should adhere to the principles of R eplacement, R eduction, and R efinement.[17][18]

-

Protocol Approval: The study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[19]

-

Humane Treatment: Animals must be housed in appropriate conditions and handled by trained personnel.[20] Anesthesia and analgesia should be used for any procedures that may cause pain or distress, and humane methods of euthanasia are mandatory.[18]

References

- 1. Formulation and pharmacology of long-acting this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound sodium? [synapse.patsnap.com]

- 5. HPLC-MS method for simultaneous quantification of the antiretroviral agents rilpivirine and this compound in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-Ranging Plasma and Genital Tissue Pharmacokinetics and Biodegradation of Ultra-Long-Acting this compound In Situ Forming Implant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic testing of a first generation this compound prodrug in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Pharmacokinetic Dose-Optimization Study of this compound and Bictegravir in a Mouse Pregnancy Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. impactfactor.org [impactfactor.org]

- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 13. A selective, sensitive and fast LC-MS/MS method for this compound quantification in rat plasma and pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. natap.org [natap.org]

- 15. journals.asm.org [journals.asm.org]

- 16. eatg.org [eatg.org]

- 17. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ethical conduct in animal experimentation and why is this important – Lahav CRO [lahavcro.com]

- 20. The Significance of Ethical Considerations in Drug Discovery Research [lindushealth.com]

Application Notes and Protocols for Assessing Cabotegravir Resistance Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabotegravir (CAB) is a long-acting integrase strand transfer inhibitor (INSTI) approved for both the treatment and prevention of HIV-1 infection. As with all antiretroviral agents, the emergence of drug resistance is a clinical concern that can compromise therapeutic efficacy. Monitoring for the development of this compound resistance-associated mutations (RAMs) is crucial for patient management and for understanding the mechanisms of resistance. These application notes provide an overview and detailed protocols for the primary methods used to assess this compound resistance: genotypic and phenotypic assays.

Principles of this compound Resistance Testing

Resistance to this compound is primarily associated with specific mutations in the HIV-1 integrase gene. The assessment of this resistance can be broadly categorized into two types of assays:

-

Genotypic Assays: These methods identify the presence of specific mutations in the integrase gene that are known to be associated with resistance to this compound. The most common techniques are Sanger sequencing and Next-Generation Sequencing (NGS). Genotypic assays are generally faster and less expensive than phenotypic assays.[1]

-

Phenotypic Assays: These assays directly measure the in vitro susceptibility of the virus to a drug. This is achieved by determining the concentration of the drug required to inhibit viral replication by 50% (IC50). The result is typically reported as a fold change (FC) in IC50 compared to a wild-type reference virus. A well-known commercial phenotypic assay for INSTIs is the PhenoSense® Integrase assay.[2][3]

Data Presentation: this compound Resistance-Associated Mutations and Fold Changes in Susceptibility

The following table summarizes key mutations in the HIV-1 integrase gene that have been associated with reduced susceptibility to this compound. The fold change (FC) in IC50 values indicates the magnitude of resistance conferred by these mutations, either alone or in combination.

| Integrase Mutation(s) | Fold Change (FC) in this compound IC50 | Reference(s) |

| N155H | 2.1 | [4] |

| Q148R | 4.1 | [4] |

| G118R | 8.0 | [4] |

| R263K | 2.5 | [4] |

| Q148K | 3.1 | [4] |

| S153Y | 2.2 | [4] |

| G140R | 3.8 | [4] |

| Single RAMs (mean) | 3.3 | [5] |

| Double RAMs (mean) | 9.5 | [5] |

| Triple RAMs (mean) | 47.0 | [5] |

| E138K + G140A + S147G + Q148K | 429 - >1000 | [6][7] |

| T97A + G140S + Q148H | >1000 | [8] |

Experimental Protocols

Genotypic Resistance Assay: Sanger Sequencing of the HIV-1 Integrase Gene

This protocol describes a nested PCR approach for the amplification and subsequent Sanger sequencing of the HIV-1 integrase gene from plasma viral RNA.

1. Materials and Reagents:

-

Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

-

Reverse transcriptase (e.g., SuperScript III)

-

Taq DNA polymerase

-

dNTPs

-

PCR primers (see table below)

-

Nuclease-free water

-

Agarose gel and electrophoresis equipment

-

PCR product purification kit (e.g., QIAquick PCR Purification Kit)

-

Sanger sequencing reagents and access to a capillary electrophoresis sequencer

Primer Sequences for Nested PCR of Integrase Gene: [9]

| Primer Name | PCR Stage | Sequence (5' to 3') | Target Region |

| Int-FO | 1st Round (Forward) | CAC ACA ARg gRA TTg gRg gRA ATg | HXB2: 4177-4200 |